- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Cas no 97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole)

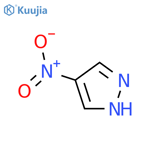

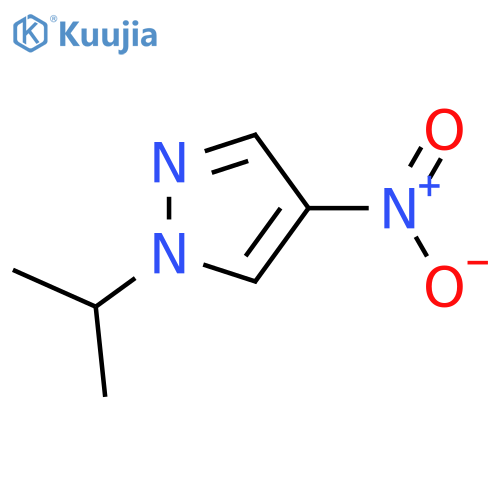

97421-21-1 structure

Produktname:1-Isopropyl-4-nitro-1H-pyrazole

1-Isopropyl-4-nitro-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Isopropyl-4-nitro-1H-pyrazole

- 4-nitro-1-propan-2-ylpyrazole

- 1H-Pyrazole, 1-(1-methylethyl)-4-nitro-

- 4-nitro-1-(propan-2-yl)-1H-pyrazole

- 1-(methylethyl)-4-nitropyrazole

- 1-isopropyl-4-nitro-1 H-pyrazole

- SBB026429

- STK353357

- KM3443

- ST45134935

- V9887

- 1-(1-Methylethyl)-4-nitro-1H-pyrazole (ACI)

- 1-Isopropyl-4-nitropyrazole

- EN300-232002

- MFCD10001542

- SY060247

- AKOS015922473

- DTXSID90541639

- SCHEMBL574383

- AKOS005168799

- DB-363689

- 97421-21-1

- 1-isopropyl-4-nitro-pyrazole

- CS-0124104

- AS-30092

- XDA42121

- CBSSFOTWGVIHFX-UHFFFAOYSA-N

- AB91867

-

- MDL: MFCD10001542

- Inchi: 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3

- InChI-Schlüssel: CBSSFOTWGVIHFX-UHFFFAOYSA-N

- Lächelt: [O-][N+](C1=CN(C(C)C)N=C1)=O

Berechnete Eigenschaften

- Genaue Masse: 155.06900

- Monoisotopenmasse: 155.069476538g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.8

- Topologische Polaroberfläche: 63.6

Experimentelle Eigenschaften

- Siedepunkt: 248.8±13.0℃ at 760 mmHg

- PSA: 63.64000

- LogP: 1.89540

1-Isopropyl-4-nitro-1H-pyrazole Sicherheitsinformationen

1-Isopropyl-4-nitro-1H-pyrazole Zolldaten

- HS-CODE:2933199090

- Zolldaten:

China Zollkodex:

2933199090Übersicht:

29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-Isopropyl-4-nitro-1H-pyrazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-250mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 250mg |

¥57.00 | 2024-04-23 | |

| Chemenu | CM188210-10g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 95+% | 10g |

$352 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-10g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 10g |

¥1100.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D767569-25g |

1H-Pyrazole, 1-(1-methylethyl)-4-nitro- |

97421-21-1 | 95% | 25g |

$275 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194744-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 98% | 100mg |

¥60 | 2023-04-12 | |

| Enamine | EN300-232002-2.5g |

4-nitro-1-(propan-2-yl)-1H-pyrazole |

97421-21-1 | 95% | 2.5g |

$198.0 | 2024-06-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-25g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 25g |

¥3610.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-2g |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 2g |

¥920.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90280-100mg |

4-Nitro-1-(propan-2-yl)-1h-pyrazole |

97421-21-1 | 97% | 100mg |

¥220.0 | 2022-04-27 | |

| Apollo Scientific | OR962808-5g |

1-Isopropyl-4-nitro-1H-pyrazole |

97421-21-1 | 98% | 5g |

£183.00 | 2025-02-21 |

1-Isopropyl-4-nitro-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 50 °C; 30 min, 50 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

Referenz

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, rt → 60 °C

Referenz

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Potassium nitrate Solvents: Water ; 0 °C; 8 h, 0 °C → 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 70 °C; 2 h, 70 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 70 °C

Referenz

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Referenz

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 3 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Referenz

- Preparation of nitrogenated aromatic heterocyclic compounds as FGFR (fibroblast growth factor receptor) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 3 min, rt; 16 h, rt

Referenz

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 60 °C; 3 h, 60 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 3 h, 40 °C

Referenz

- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 12 h, rt

Referenz

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 12 h, rt

Referenz

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; overnight, 0 °C

Referenz

- Benzofuran-pyrazole amines as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 30 min, 50 °C

Referenz

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 25 °C

1.2 12 h, 25 °C

1.2 12 h, 25 °C

Referenz

- Bicyclic lactams as RIP1 kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, cooled

1.2 3 h, reflux

1.2 3 h, reflux

Referenz

- Preparation of pyrrolo/pyrazolopyrimidine derivatives as LRRK2 inhibitors, World Intellectual Property Organization, , ,

1-Isopropyl-4-nitro-1H-pyrazole Raw materials

1-Isopropyl-4-nitro-1H-pyrazole Preparation Products

1-Isopropyl-4-nitro-1H-pyrazole Verwandte Literatur

-

Rulin Zhao,Zhenqiu Hong,Bei Wang,James Kempson,Lyndon Cornelius,Jianqing Li,Yi-Xin Li,Arvind Mathur Org. Biomol. Chem. 2022 20 9746

97421-21-1 (1-Isopropyl-4-nitro-1H-pyrazole) Verwandte Produkte

- 2171615-48-6(4-cyclobutyl(prop-2-yn-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2228576-18-7(3-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-1-amine)

- 1797603-04-3(2-ethoxy-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide)

- 2708152-94-5(Cy7.5-NHS ester tetrafluoroborate)

- 1782673-36-2(4-1-(2-bromophenyl)ethylpiperidine)

- 95217-14-4(HexadecyltriMethylaMMoniuM BroMide-d9)

- 1909308-50-4(3-fluoro-5-(pyrrolidin-3-yl)pyridine dihydrochloride)

- 1443532-25-9(4-amino-6-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde)

- 1388071-09-7(O-[(2-methoxy-4-methylphenyl)methyl]hydroxylamine)

- 1805021-84-4(Ethyl 4-bromo-2-cyanopyridine-3-acetate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97421-21-1)1-Isopropyl-4-nitro-1H-pyrazole

Reinheit:99%

Menge:25g

Preis ($):384.0